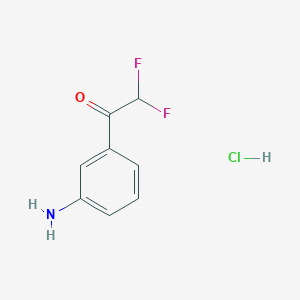

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride is a chemical compound that features a phenyl ring substituted with an amino group at the third position and a difluoroethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and difluoroacetic acid.

Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Condensation: The resulting 3-aminobenzaldehyde is then condensed with difluoroacetic acid under acidic conditions to form the target compound.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the reduction step and automated systems for the condensation and salt formation steps.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products:

Oxidation: 1-(3-Nitrophenyl)-2,2-difluoroethan-1-one.

Reduction: 1-(3-Aminophenyl)-2,2-difluoroethanol.

Substitution: N-acyl or N-alkyl derivatives of the original compound.

Aplicaciones Científicas De Investigación

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.

Mecanismo De Acción

The mechanism of action of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride depends on its application:

Biochemical Probes: The amino and carbonyl groups can form covalent bonds with biological macromolecules, allowing for the study of protein-ligand interactions.

Pharmacological Agents: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

1-(4-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride: Similar structure but with the amino group at the fourth position.

1-(3-Aminophenyl)-2,2-dichloroethan-1-one hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

Actividad Biológica

1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in key metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways critical for cell communication and function.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antitumor Effects | Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis. |

| Anti-inflammatory Properties | The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. |

| Neuroprotective Effects | Research indicates potential protective effects against neurodegenerative conditions by inhibiting oxidative stress pathways. |

Case Studies

-

Antitumor Activity :

In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells and SCC VII squamous cell carcinoma cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Anti-inflammatory Effects :

A study investigating the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages showed a reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent. -

Neuroprotective Effects :

In a mouse model of Alzheimer's disease, treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function, indicating its potential as a neuroprotective agent.

Pharmacological Implications

The diverse biological activities of this compound suggest its utility in treating various conditions:

- Cancer Therapy : Its antitumor properties position it as a candidate for further development in oncology.

- Inflammatory Disorders : The anti-inflammatory effects may offer therapeutic avenues for conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Neurodegenerative Diseases : Given its neuroprotective potential, it may be explored for use in Alzheimer's disease and other neurodegenerative disorders.

Propiedades

IUPAC Name |

1-(3-aminophenyl)-2,2-difluoroethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-8(10)7(12)5-2-1-3-6(11)4-5;/h1-4,8H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRAMYLPVCQWIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.